“N-[4-(Hydrazinocarbonyl)phenyl]butanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H15N3O2 and a molecular weight of 221.26 .
The InChI code for “N-[4-(Hydrazinocarbonyl)phenyl]butanamide” is 1S/C11H15N3O2/c1-2-3-10(15)13-9-6-4-8(5-7-9)11(16)14-12/h4-7H,2-3,12H2,1H3,(H,13,15)(H,14,16)
.
N-[4-(Hydrazinocarbonyl)phenyl]butanamide is an organic compound characterized by a hydrazinocarbonyl functional group linked to a phenyl ring and a butanamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.
The compound can be synthesized through specific chemical reactions involving hydrazine derivatives and aromatic aldehydes. It is often studied in the context of developing new pharmaceuticals, particularly those targeting certain enzymatic pathways.
N-[4-(Hydrazinocarbonyl)phenyl]butanamide belongs to the class of hydrazones and amides. These compounds are known for their diverse biological activities, including antibacterial and anticancer properties.
The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]butanamide typically involves the following steps:
The molecular formula of N-[4-(Hydrazinocarbonyl)phenyl]butanamide is , with a molecular weight of approximately 325.4 g/mol. The structural representation includes:
N-[4-(Hydrazinocarbonyl)phenyl]butanamide can undergo several chemical transformations:
The exact mechanism of action for N-[4-(Hydrazinocarbonyl)phenyl]butanamide remains partially elucidated. It is believed that the compound interacts with specific enzymes or receptors, modulating their activity due to the presence of its hydrazino and benzylidene functional groups. This interaction may lead to various biological effects, necessitating further research to fully understand its pharmacodynamics.
N-[4-(Hydrazinocarbonyl)phenyl]butanamide has several scientific applications:
The hydrazinocarbonyl group (-CONHNH₂) functions as a critical structural determinant in bioactive molecules due to its dual chemical properties: acting as a hydrogen bond donor/acceptor system and serving as a versatile synthetic handle for further derivatization. Its presence enables several key biochemical interactions and applications:
Table 1: Key Homobifunctional Hydrazide Crosslinkers and Their Properties
Compound | Bridge Length (Atoms) | Solubility | Primary Applications |
---|---|---|---|
Adipic Dihydrazide (ADH) | 10 | Moderate (aqueous, may require heating) | Protein-glycoprotein conjugation, affinity chromatography support activation, vaccine development |
Carbohydrazide | 5 | High (aqueous) | Surface grafting (e.g., antibody coupling), polymer activation, linker chemistry |
Aryl hydrazides, where the hydrazinocarbonyl group is attached directly to an aromatic ring, constitute a privileged scaffold in antimicrobial and anticancer drug discovery. Their significance arises from:
Table 2: Bioactive Aryl Hydrazide/Hydrazone Scaffolds and Activities
Scaffold Class | Representative Compound/Feature | Key Biological Activity | Mechanistic Insight/Target |
---|---|---|---|
4-Iodosalicylic Acid Hydrazones | Compounds 3-5 | Potent vs. Gram+ bacteria (MIC 7.81-15.62 µg/mL) | Bactericidal; enhanced membrane penetration/chelation |
Cholic Acid Hydrazones | Compounds 3, 6 | Exceptional vs. E. faecalis (MIC 1.96 µg/mL) | Target specificity surpassing cephalosporins |
Quinoline-Hydrazide Hybrids | Compound 22 | Neuroblastoma/Breast cancer cytotoxicity; G1 arrest | p27kip1 upregulation |
Ferrocenyl Hydrazides | (Hydrazinocarbonyl)ferrocene | Catalysis, Material Science, Drug Design | Redox activity, metal coordination |
Aryl Hydrazines/Hydrazides | Analogues 12, 15 | In vitro anticancer activity (NCI protocol) | Thymidylate synthase inhibition (molecular docking) |
N-[4-(Hydrazinocarbonyl)phenyl]butanamide integrates two pharmacologically significant elements: a para-substituted aryl hydrazide and an alkylamide chain. This specific architecture positions it as a strategic intermediate and a potential bioactive entity:
The continued exploration of N-[4-(Hydrazinocarbonyl)phenyl]butanamide and its derivatives, particularly through conjugation and heterocyclization strategies, holds significant promise for addressing the dual challenges of antimicrobial resistance and the need for selective anticancer therapies.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4